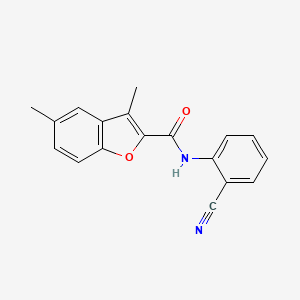![molecular formula C21H19N5O3S2 B2450188 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313405-01-5](/img/structure/B2450188.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound with the molecular formula C21H19N5O3S2. It has an average mass of 453.537 Da and a mono-isotopic mass of 453.092926 Da .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C21H19N5O3S2. This formula indicates that the molecule is composed of 21 carbon atoms, 19 hydrogen atoms, 5 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, these properties include its molecular weight (453.537 Da), its molecular formula (C21H19N5O3S2), and its mono-isotopic mass (453.092926 Da) .科学的研究の応用
Synthesis and Characterization of Benzothiazole Derivatives
Benzothiazole derivatives have been synthesized and characterized extensively, showcasing a wide range of biological activities. For instance, Patel and Baldaniya (2016) synthesized a series of triazine derivatives fused with benzothiazole, which exhibited significant antimicrobial activity against various bacterial strains. This implies the potential use of such compounds in developing antimicrobial agents (Patel & Baldaniya, 2016).
Antimicrobial and Anticancer Activities
Benzothiazole derivatives have been reported to possess antimicrobial and anticancer properties. For instance, Patel et al. (2009) synthesized benzothiazoles with different functional groups and screened them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The study highlighted the multifunctional potential of benzothiazole derivatives in pharmacological screenings (Patel et al., 2009). Additionally, Waghmare et al. (2013) prepared novel heterocycle benzothiazole derivatives and screened them for in-vitro anticancer activity against 60 human cancer cell lines, demonstrating their potential in cancer treatment (Waghmare et al., 2013).
Fluorescent Probes and Chemical Sensing
Benzothiazole derivatives have been utilized in developing fluorescent probes for bioimaging and chemical sensing. Yu et al. (2018) reported a novel benzothiazole-based fluorescent probe for cysteine detection, showcasing its application in living cells and test paper systems. This indicates the potential use of such compounds in biochemical sensing and diagnostics (Yu et al., 2018).
Electrochemical Applications
Benzothiazole derivatives have also found applications in electrochemical studies. Beloglazkina et al. (2007) synthesized benzothiazole derivatives and studied their adsorption on gold surfaces and electrochemical characterization, indicating the use of these compounds in materials science and sensor technology (Beloglazkina et al., 2007).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S2/c1-15-5-2-6-18-19(15)24-21(30-18)25-20(27)16-7-9-17(10-8-16)31(28,29)26(13-3-11-22)14-4-12-23/h2,5-10H,3-4,13-14H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJRCGXLENRANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

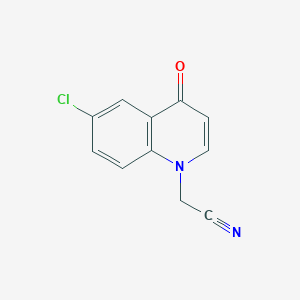
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2450108.png)
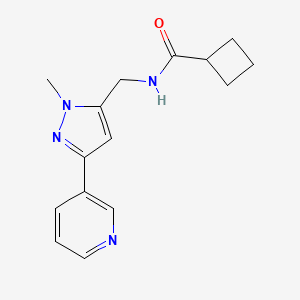
![N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2450113.png)

![1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450116.png)
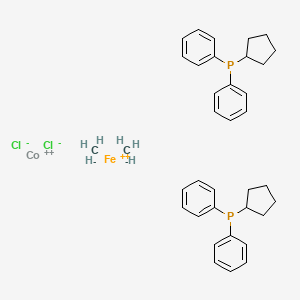
![Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2450119.png)
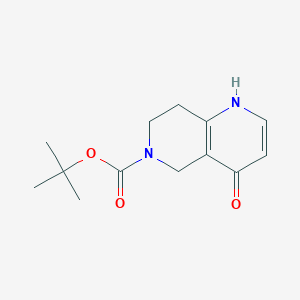

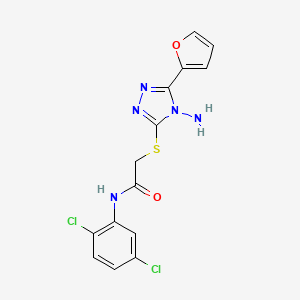
![2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2450125.png)
![[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2450127.png)
